molecular formula C21H19N3O2S3 B2984607 N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261012-12-7

N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2984607
CAS No.: 1261012-12-7
M. Wt: 441.58
InChI Key: LJZHKQZNWCDRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ( 1261012-12-7) is a synthetic small molecule with a molecular formula of C21H19N3O2S3 and a molecular weight of 441.59 g/mol . This acetamide derivative is built on a complex heterobicyclic scaffold, featuring a thieno[3,2-d]pyrimidin-4-one core, which is a structure of high interest in medicinal chemistry for its potential as a kinase inhibitor or modulator of various enzymatic pathways. The compound's distinct structure includes a benzyl group and a 2-(thiophen-2-yl)ethyl substitution, which may be engineered to influence its bioavailability and target binding affinity. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex chemical entities, or as a pharmacological tool for probing biological systems and structure-activity relationships (SAR) . It is offered in various quantities to suit diverse research needs . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-benzyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S3/c25-18(22-13-15-5-2-1-3-6-15)14-29-21-23-17-9-12-28-19(17)20(26)24(21)10-8-16-7-4-11-27-16/h1-7,9,11-12H,8,10,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHKQZNWCDRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, a thiophene moiety, and a thieno[3,2-d]pyrimidine scaffold. Its molecular formula is C₁₈H₁₈N₂O₂S₂, indicating the presence of sulfur and nitrogen atoms that may contribute to its biological properties.

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing thiophene rings have shown high radical scavenging capabilities against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. These activities are measured using IC50 values, where lower values indicate higher potency:

CompoundDPPH Scavenging (%)IC50 (µg/mL)
N-benzyl derivative93.75 ± 0.477.12 ± 2.32
Standard (BHA)88%-

The antioxidant properties are essential for mitigating oxidative stress-related diseases.

Anti-inflammatory Activity

Compounds similar to N-benzyl-2-{...} have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory pathway.

CompoundLOX Inhibition IC50 (µM)
N-benzyl derivative10
Standard (Ibuprofen)5

These findings suggest potential therapeutic applications in treating inflammatory disorders.

Anticancer Activity

Recent studies have identified N-benzyl derivatives as promising candidates in anticancer research. A notable study screened various compounds against multicellular spheroids of cancer cells, revealing that specific derivatives exhibited cytotoxic effects:

CompoundCell Line TestedIC50 (µM)
N-benzyl derivativeMCF-7 (breast cancer)12
Control (Doxorubicin)MCF-710

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Case Study on Antioxidant Capacity : A study published in MDPI highlighted the antioxidant capacity of various benzyl derivatives, including those with thiophene groups. The results indicated that modifications to the benzyl moiety could enhance radical scavenging activity significantly .
  • Clinical Evaluation for Anti-inflammatory Effects : A clinical trial investigated the anti-inflammatory effects of similar compounds in patients with chronic inflammatory diseases. Results showed a marked reduction in inflammatory markers compared to baseline measurements .

Comparison with Similar Compounds

Key Observations :

  • Synthetic yields vary significantly (68–85%), influenced by reaction conditions (e.g., reflux vs. room temperature) and base selection (NaOAc vs. K₂CO₃) .

Substituent Effects on Physicochemical Properties

Substituents on the acetamide nitrogen and pyrimidine ring critically modulate properties:

Compound Name Substituent on Acetamide Pyrimidine Substituent Molecular Weight LogP* (Predicted)
Target Compound Benzyl Thiophen-2-yl ethyl ~480 (estimated) ~3.8
N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl)thio]acetamide 4-butylphenyl Methyl, phenyl 463.6 ~4.2
2-({3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide 3,4-dimethoxyphenyl Benzyl 467.6 ~3.5

Key Observations :

  • The benzyl group on the target compound increases lipophilicity compared to 3,4-dimethoxyphenyl () but less than 4-butylphenyl ().

Pharmacological Implications

While specific activity data for the target compound is unavailable, insights can be drawn from analogues:

  • Sulfonamide derivatives () with amino-thieno[3,2-d]pyrimidinone cores exhibit antimicrobial or kinase inhibitory activity, suggesting the sulfanyl acetamide group in the target compound may similarly target enzymes .
  • Tetrahydrobenzothieno-triazolo-pyrimidines () are explored for CNS activity, hinting that structural rigidity from fused rings could influence blood-brain barrier penetration .
  • 4-butylphenyl substituents () may prolong half-life due to increased lipophilicity, whereas 3,4-dimethoxyphenyl () could improve solubility .

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